

Solubility of 5-Bromo-2-methoxypyridin-3-amine in organic solvents

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Compound of Interest

Compound Name: 5-Bromo-2-methoxypyridin-3-amine

Cat. No.: B1520566

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An In-Depth Technical Guide to the Solubility of **5-Bromo-2-methoxypyridin-3-amine** in Organic Solvents

Abstract

5-Bromo-2-methoxypyridin-3-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry, serving as a versatile building block for novel molecular entities. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective utilization in reaction design, purification, formulation, and quality control. This technical guide provides a comprehensive overview of the physicochemical properties of **5-Bromo-2-methoxypyridin-3-amine**, explores the theoretical principles governing its solubility, and presents detailed, field-proven experimental protocols for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Significance of Solubility

In the realm of drug discovery and chemical synthesis, solubility is a critical physicochemical parameter that dictates the fate of a compound from the reaction flask to its final application. For a key intermediate like **5-Bromo-2-methoxypyridin-3-amine**, solubility data informs crucial decisions:

- **Reaction Chemistry:** The choice of solvent can dramatically influence reaction rates, yields, and impurity profiles by ensuring reactants are in the same phase.
- **Crystallization & Purification:** Selecting appropriate solvent and anti-solvent systems is fundamental for obtaining the desired polymorph with high purity.
- **Analytical Characterization:** Proper solvent selection is necessary for techniques like HPLC, NMR, and UV-Vis spectroscopy to ensure accurate quantification and characterization.
- **Formulation Development:** In later stages, understanding solubility is the first step toward developing stable and bioavailable drug formulations.

This guide provides the foundational knowledge and practical methodologies to expertly navigate the solubility landscape of **5-Bromo-2-methoxypyridin-3-amine**.

Physicochemical Profile

A molecule's physical and chemical properties provide the first clues to its solubility behavior. The key properties of **5-Bromo-2-methoxypyridin-3-amine** are summarized below.

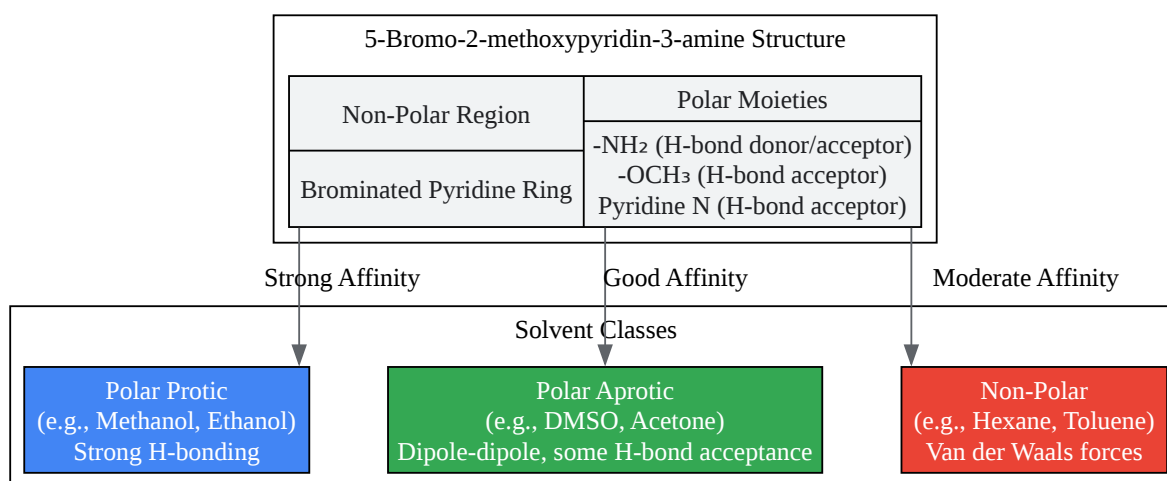
Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₂ O	PubChem[1]
Molecular Weight	203.04 g/mol	PubChem[1]
Appearance	Solid	Sigma-Aldrich
Melting Point	53-55 °C	Sigma-Aldrich
Boiling Point	284.5 ± 35.0 °C at 760 mmHg	Sigma-Aldrich
IUPAC Name	5-bromo-2-methoxypyridin-3-amine	PubChem[1]

Theoretical Solubility Assessment: A "Like Dissolves Like" Approach

The adage "like dissolves like" remains a powerful predictive tool in chemistry. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of **5-Bromo-2-methoxypyridin-3-amine** possesses distinct polar and non-polar characteristics that govern its interactions with different solvent classes.

- **Polar Features:** The primary amine (-NH_2), the methoxy group (-OCH_3), and the pyridine nitrogen atom are all capable of forming hydrogen bonds, either as donors (the N-H of the amine) or acceptors (the lone pairs on the oxygens and nitrogens). These groups will favor interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
- **Non-Polar Features:** The brominated aromatic pyridine ring constitutes the non-polar segment of the molecule. This region will interact favorably with non-polar solvents (e.g., hexane, toluene) via van der Waals forces.

Based on this structural analysis, a qualitative solubility prediction can be made. The presence of multiple hydrogen bonding sites suggests that the compound will exhibit significant solubility in polar solvents. However, the bulky, non-polar brominated ring may limit its solubility in highly polar, small-molecule solvents like water while enhancing it in solvents of intermediate polarity or those with aromatic character.



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Caption: Molecular features and their affinity for solvent classes.

Quantitative Solubility Determination: Experimental Protocols

Theoretical predictions must be validated by empirical data. The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method.^{[2][3]} This protocol is designed to be self-validating by ensuring a saturated solution is in equilibrium with an excess of the solid solute.

Core Protocol: Equilibrium Shake-Flask Method

This method establishes equilibrium between the dissolved and undissolved solute, providing a measurement of true thermodynamic solubility.

Objective: To determine the saturation concentration of **5-Bromo-2-methoxypyridin-3-amine** in a given solvent at a controlled temperature.

Materials:

- **5-Bromo-2-methoxypyridin-3-amine** (solid)
- Selected organic solvents (HPLC grade or equivalent)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker with temperature control
- Syringe filters (0.22 or 0.45 μm , PTFE or other solvent-compatible material)
- Analytical balance
- Volumetric flasks and pipettes
- Chosen analytical instrument (HPLC, UV-Vis, or NMR)

Step-by-Step Methodology:

- **Preparation:** Add an excess amount of solid **5-Bromo-2-methoxypyridin-3-amine** to a vial. The key is to ensure that undissolved solid remains visible at the end of the experiment.
- **Solvent Addition:** Accurately add a known volume of the chosen solvent to the vial.
- **Equilibration:** Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours is a robust starting point).
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. This step is critical to avoid clogging the filter.
- **Sample Collection:** Carefully draw an aliquot of the supernatant using a syringe.
- **Filtration:** Immediately filter the aliquot through a syringe filter into a clean vial. This step removes all undissolved microcrystals, ensuring the analyzed solution is truly saturated.
- **Dilution:** Accurately dilute the filtered, saturated solution with the appropriate mobile phase or solvent to bring its concentration within the calibrated range of the analytical instrument.
- **Quantification:** Analyze the diluted sample using a pre-validated analytical method (see Section 4.2).
- **Calculation:** Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.



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Caption: Experimental workflow for the Shake-Flask solubility method.

Analytical Quantification Techniques

The choice of analytical technique depends on the compound's properties and available instrumentation.

A. High-Performance Liquid Chromatography (HPLC-UV)

- Principle: HPLC is a highly specific and sensitive method for separating and quantifying components in a mixture.^{[4][5]} For pyridinic compounds, reverse-phase HPLC with UV detection is standard.^{[6][7][8]}
- Protocol:
 - Method Development: Develop a reverse-phase HPLC method capable of resolving **5-Bromo-2-methoxypyridin-3-amine** from any potential impurities or degradation products. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a common starting point.
 - Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations. Inject each standard and plot the resulting peak area against concentration to generate a linear calibration curve.
 - Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment.
 - Concentration Calculation: Use the peak area of the sample and the equation of the line from the calibration curve to determine its concentration.

B. UV-Vis Spectroscopy

- Principle: This technique is rapid and effective for compounds that possess a chromophore (a light-absorbing group), which **5-Bromo-2-methoxypyridin-3-amine** does. It relies on the Beer-Lambert law, which states that absorbance is directly proportional to concentration.^{[9][10]}
- Protocol:
 - Determine λ_{max} : Scan a dilute solution of the compound across the UV-Vis spectrum to find the wavelength of maximum absorbance (λ_{max}). Using λ_{max} ensures maximum sensitivity and minimizes deviations from the Beer-Lambert law.

- Calibration Curve: Prepare a series of standard solutions and measure the absorbance of each at λ_{max} . Plot absorbance versus concentration to create a calibration curve.^[11]
- Sample Analysis: Measure the absorbance of the diluted, filtered sample.
- Concentration Calculation: Determine the concentration from the calibration curve.

C. Quantitative NMR (qNMR)

- Principle: qNMR is an intrinsically quantitative primary method that does not rely on a calibration curve from the same compound.^{[2][12]} It measures concentration by comparing the integral of a specific analyte proton signal to the integral of a known amount of an internal standard.^{[13][14]}
- Protocol:
 - Standard Selection: Choose an internal standard that is soluble in the NMR solvent, does not react with the analyte, and has at least one sharp proton signal that is well-resolved from the analyte's signals.
 - Sample Preparation: Accurately weigh a known amount of the internal standard into a volumetric flask and dissolve to the mark with a deuterated solvent. Then, add a precise volume of the filtered, saturated solution to this flask.
 - NMR Acquisition: Acquire a ^1H NMR spectrum with parameters optimized for quantitation (e.g., long relaxation delay).
 - Concentration Calculation: Calculate the concentration of the analyte using the ratio of the integrals of the analyte and standard peaks, their respective proton counts, and their molecular weights.

Predicted Solubility Data in Common Organic Solvents

While exhaustive experimental data for this specific compound is not publicly cataloged, the following table provides a scientifically grounded prediction of its solubility behavior based on

its structural features and established chemical principles. These values should be experimentally verified.

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Protic	Methanol	High	Excellent hydrogen bonding capabilities (donor and acceptor).
Ethanol	High	Similar to methanol, good hydrogen bonding.	
Isopropanol	Medium	Increased steric hindrance and non-polar character may slightly reduce solubility.	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Very High	Strong hydrogen bond acceptor, highly polar.
N,N-Dimethylformamide (DMF)	Very High	Strong hydrogen bond acceptor, highly polar.	
Acetonitrile	Medium	Polar, but a weaker hydrogen bond acceptor than DMSO or DMF.	
Acetone	Medium	Good dipole-dipole interactions, but less effective at H-bonding.	
Tetrahydrofuran (THF)	Medium-High	Good balance of polarity and ether functionality to solvate the molecule.	
Non-Polar	Dichloromethane (DCM)	Medium-High	Can solvate both polar and non-polar moieties effectively.

Toluene	Low-Medium	Aromatic stacking interactions with the pyridine ring can aid solubility.
Hexane / Heptane	Insoluble	Lacks the polarity needed to overcome the crystal lattice energy of the solid.

Safety and Handling

As a laboratory chemical, **5-Bromo-2-methoxypyridin-3-amine** must be handled with appropriate care. Adherence to safety protocols is non-negotiable.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).^[1]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.
 - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
 - Handling: Avoid breathing dust. Wash hands thoroughly after handling.
 - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the most current Safety Data Sheet (SDS) for the compound before use.

Conclusion

The solubility of **5-Bromo-2-methoxypyridin-3-amine** is a multifaceted property governed by its unique combination of polar and non-polar structural features. While theoretical analysis provides a strong predictive framework, this guide emphasizes the necessity of rigorous experimental validation. The detailed Shake-Flask protocol, coupled with robust analytical

quantification methods like HPLC, UV-Vis, and qNMR, provides a reliable system for generating the high-quality solubility data required for confident process development and scientific innovation. By applying the principles and methodologies outlined herein, researchers can effectively harness the full potential of this valuable chemical building block.

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